Idarubicinol is classified as a secondary alcohol and is formed through the metabolic reduction of the carbonyl group at the C-13 position of idarubicin. This transformation primarily occurs in the liver and is facilitated by various enzymes, including aldo-keto reductases and carbonyl reductases . The compound's structure closely resembles that of idarubicin, differing primarily by the hydroxyl group at the C-13 position.
The synthesis of idarubicinol can be approached through various pathways, primarily focusing on the reduction of idarubicin. In vitro studies have established methods for quantifying both idarubicin and its metabolite using mass spectrometry techniques. These methods involve incubating cells with idarubicin and subsequently analyzing the intracellular concentrations of both compounds .
The formation of idarubicinol from idarubicin is catalyzed by enzymes such as aldo-keto reductases (specifically AKR1A1, AKR1B1, and AKR1C3) and carbonyl reductases (CBR1 and CBR3). The expression levels of these enzymes vary across different cell lines, influencing the rate of metabolite formation .
Idarubicinol undergoes various chemical reactions that are critical for its metabolism and pharmacodynamics. The primary reaction involves the reduction of idarubicin to form idarubicinol, which can be summarized as follows:
This reaction is predominantly mediated by aldo-keto reductases that facilitate the two-electron reduction process. Additionally, further metabolic transformations can lead to other metabolites which may influence pharmacological effects .
The mechanism of action for idarubicinol largely mirrors that of its parent compound, idarubicin. Idarubicin acts by intercalating into DNA, disrupting replication processes, and inducing apoptosis in cancer cells. Idarubicinol retains some antitumor activity but is also associated with cardiotoxicity due to its ability to generate reactive oxygen species during metabolism .
Idarubicinol's role in cardiotoxicity is significant; it has been shown that this metabolite contributes to heart damage observed in patients undergoing treatment with idarubicin. Studies have indicated that high levels of idarubicinol correlate with increased cardiotoxic effects, necessitating careful monitoring of drug levels during therapy .
Idarubicinol exhibits several notable physical and chemical properties:
These properties are essential for understanding how idarubicinol behaves in biological systems and its potential interactions with other compounds.
Idarubicinol serves several important roles in clinical and research settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3